Carboxyterbinafine

Vue d'ensemble

Description

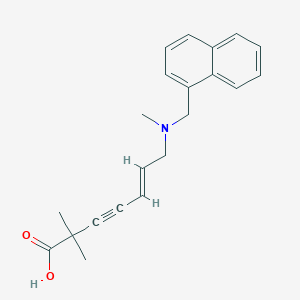

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, an amino group, and a hept-5-en-3-ynoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative through Friedel-Crafts alkylation.

Amino Group Introduction: The naphthalene derivative is then reacted with methylamine to introduce the amino group.

Hept-5-en-3-ynoic Acid Formation: The final step involves the coupling of the naphthalene derivative with a hept-5-en-3-ynoic acid precursor under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Antifungal Applications

1.1 Mechanism of Action

Carboxyterbinafine functions by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. The selectivity of this compound for fungal enzymes over mammalian enzymes minimizes potential side effects in human therapy .

1.2 Clinical Efficacy

Recent studies have highlighted the efficacy of this compound in treating various dermatophytoses, including tinea corporis and onychomycosis. A comparative study demonstrated that this compound showed superior results compared to traditional treatments like itraconazole and fluconazole .

| Condition | Treatment | Efficacy |

|---|---|---|

| Tinea Corporis | This compound | Higher cure rates than itraconazole |

| Onychomycosis | This compound | Effective in resistant cases |

Agricultural Applications

2.1 Agrofungicide Potential

this compound has been explored as a potential agrofungicide due to its antifungal properties. A study indicated that its ionic salts significantly enhanced water solubility and dispersion, making it suitable for agricultural use against plant pathogens .

2.2 Efficacy Against Plant Pathogens

Research demonstrated that this compound effectively inhibited the growth of several plant pathogenic fungi at low concentrations, showcasing its potential as a safer alternative to conventional fungicides .

| Pathogen | Inhibition Concentration (μg/mL) | Comparison with Traditional Fungicides |

|---|---|---|

| Fusarium spp. | 0.6 | More effective than pyraclostrobin |

| Botrytis cinerea | 1.5 | Comparable efficacy to carbendazim |

Veterinary Applications

3.1 Use in Racing Greyhounds

this compound has been detected in racing greyhounds, indicating its metabolism and potential therapeutic applications in veterinary medicine . Its antifungal properties can be beneficial for treating skin infections common in racing dogs.

3.2 Pharmacokinetics Studies

Pharmacokinetic studies in horses have shown that this compound can be effectively administered orally, with favorable absorption profiles noted when combined with cimetidine .

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in various settings:

- A clinical trial involving patients with onychomycosis reported a high rate of mycological cure when treated with a topical formulation of this compound combined with Transfersome technology, enhancing drug delivery through the nail .

- In an agricultural setting, field trials demonstrated that crops treated with formulations containing this compound exhibited reduced fungal infections compared to untreated controls, supporting its use as an eco-friendly fungicide .

Mécanisme D'action

The mechanism of action of (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

Bromine Compounds: Compounds containing bromine, known for their reactivity and use in organic synthesis.

Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but have unique properties.

Uniqueness

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid is unique due to its specific structure, which combines a naphthalene ring with an amino group and a hept-5-en-3-ynoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

Carboxyterbinafine is a significant metabolite of terbinafine, a widely used antifungal agent. This compound has garnered attention due to its biological activity, particularly in inhibiting fungal growth and its pharmacokinetics. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and efficacy against various pathogens.

This compound operates primarily through the inhibition of squalene monooxygenase , an enzyme critical in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to decreased ergosterol levels in fungal cell membranes. This results in the accumulation of squalene, which is toxic to fungi and compromises their cell wall integrity .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate that:

- Absorption : this compound is well-absorbed when administered orally, with a bioavailability that varies based on formulation and presence of food.

- Distribution : It exhibits a large volume of distribution, indicating extensive tissue binding.

- Metabolism : this compound is primarily metabolized in the liver, with several metabolites identified, including n-desmethylterbinafine and hydroxyterbinafine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | >70% |

| Volume of Distribution | 947.5 L |

| Protein Binding | >99% |

| Half-Life | 8.1 - 10.76 hours |

Efficacy Against Fungal Pathogens

This compound has demonstrated potent antifungal activity against a variety of dermatophytes and other fungi. Research indicates that it exhibits fungicidal properties at low concentrations:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values for this compound against common dermatophytes such as Trichophyton rubrum and Microsporum canis, showing effective inhibition at concentrations as low as 0.1 mg/L .

Table 2: Efficacy of this compound Against Fungal Pathogens

| Pathogen | MIC (mg/L) |

|---|---|

| Trichophyton rubrum | 0.1 |

| Microsporum canis | 0.07 |

| Candida albicans | 0.5 |

Case Studies and Clinical Applications

Several clinical studies have highlighted the effectiveness of this compound in treating fungal infections:

- Dermatophytosis Treatment : A clinical trial involving patients with dermatophytosis showed significant improvement in symptoms after treatment with terbinafine, with this compound being identified as a major active metabolite contributing to its efficacy.

- Onychomycosis Management : In patients with onychomycosis, this compound has shown favorable outcomes compared to other antifungals, with a higher cure rate and lower recurrence .

- Veterinary Applications : Research on greyhounds has indicated that this compound is effective in treating fungal infections in canines, demonstrating similar pharmacokinetic profiles as observed in humans .

Propriétés

IUPAC Name |

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPCPJFHUUUMEV-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801139862 | |

| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99473-14-0 | |

| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxybutylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is carboxyterbinafine formed in the body?

A1: this compound is formed through the metabolism of terbinafine in the liver. Studies using human liver microsomes and recombinant human cytochrome P450 enzymes (CYPs) have shown that terbinafine is metabolized through several pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation []. While the specific enzymes responsible for this compound formation haven't been definitively identified in these studies, it likely involves oxidation of the terminal methyl group on the alkyl side chain to a carboxylic acid.

Q2: Does this compound have any antifungal activity?

A2: While terbinafine is known for its antifungal activity, the research provided doesn't offer specific details on the antifungal activity of this compound. Further studies are needed to determine if this compound possesses any antifungal properties and to what extent.

Q3: What is the pharmacokinetic profile of this compound in humans?

A3: Research indicates that after oral administration of terbinafine to pediatric patients, this compound is one of the main metabolites found in plasma []. In this study, the time to reach steady-state plasma concentrations for this compound was at least 21 days, and no accumulation was observed between days 21 and 56. This suggests that this compound is relatively slowly eliminated from the body. More research is needed to fully elucidate the pharmacokinetic parameters of this compound, such as its half-life, volume of distribution, and clearance.

Q4: How is this compound detected and quantified in biological samples?

A4: Several analytical methods have been employed to detect and quantify this compound in biological samples. Studies utilize liquid chromatography coupled with mass spectrometry (LC-MS) techniques [, ]. This approach allows for sensitive and specific detection of this compound in complex biological matrices.

Q5: What are the environmental implications of this compound?

A5: Recent research has detected this compound in environmental water samples [], suggesting its potential presence as an environmental contaminant. Further research is necessary to assess the environmental fate, persistence, and potential ecological effects of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.